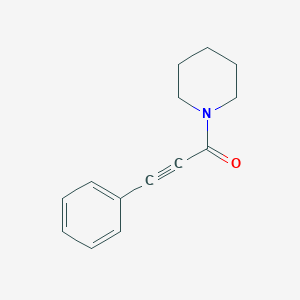

3-Phenyl-1-piperidino-2-propyn-1-one

描述

3-Phenyl-1-piperidino-2-propyn-1-one (IUPAC name: 3-phenyl-1-(piperidin-1-yl)prop-2-yn-1-one) is a propargyl ketone derivative featuring a phenyl group at the C3 position and a piperidine moiety at the N1 position. This compound belongs to the class of α,β-acetylenic ketones, characterized by a triple bond (C≡C) adjacent to the carbonyl group. The piperidine ring enhances lipophilicity and bioavailability, making such compounds attractive for drug discovery .

属性

CAS 编号 |

14143-92-1 |

|---|---|

分子式 |

C14H15NO |

分子量 |

213.27 g/mol |

IUPAC 名称 |

3-phenyl-1-piperidin-1-ylprop-2-yn-1-one |

InChI |

InChI=1S/C14H15NO/c16-14(15-11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,11-12H2 |

InChI 键 |

UZCUKRQNGYSLLG-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C#CC2=CC=CC=C2 |

规范 SMILES |

C1CCN(CC1)C(=O)C#CC2=CC=CC=C2 |

其他CAS编号 |

14143-92-1 |

同义词 |

1-(Phenylpropioloyl)piperidine |

产品来源 |

United States |

相似化合物的比较

3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one

- Structure : Differs by replacing the triple bond (C≡C) with a double bond (C=C).

- Biological Activity: Exhibits antifungal and antiaflatoxigenic properties, likely due to the conjugated enone system, which enhances reactivity with microbial enzymes .

- Synthetic Utility: The enone structure facilitates Michael addition reactions, enabling further derivatization.

3-(Benzo-1,3-dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one

- Structure : Substitutes the phenyl group with a methylenedioxy (benzodioxole) ring.

- Pharmacokinetics : The methylenedioxy group may enhance metabolic stability by resisting oxidative degradation.

(E)-3-Substituted Phenyl-1-Piperidino-2-Propen-1-one Cinnamamide Derivatives

- Structure : Incorporates a cinnamamide group (α,β-unsaturated amide) instead of a ketone.

- Biological Activity : Demonstrates broad-spectrum antimicrobial, anticonvulsant, and antitumor activities due to the amide group’s hydrogen-bonding capacity .

- Druglikeness : These derivatives exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, with calculated logP values <5 and molecular weights <500, aligning with Lipinski’s Rule of Five .

Piperidine-Containing Thiopyrano-Pyrimidinone Derivatives

- Structure: Features a fused thiopyrano-pyrimidinone ring system with a piperidine substituent.

- Biological Activity : The heterocyclic core enhances binding to biological targets like kinases or enzymes, though specific data are unavailable in the evidence .

- Stability: The rigid fused-ring system may improve thermal stability compared to linear propargyl or enone analogs.

Data Table: Key Structural and Functional Comparisons

Key Research Findings

- Structural Impact on Bioactivity: The enone system in 3-phenyl-1-(piperidin-1-yl)prop-2-en-1-one confers greater microbial target engagement than the propargyl ketone variant, likely due to electrophilic reactivity . Cinnamamide derivatives exhibit superior druglikeness, attributed to the amide group’s balance between polarity and lipophilicity .

- Synthetic Challenges: Propargyl ketones (e.g., 3-phenyl-1-piperidino-2-propyn-1-one) require stringent conditions for stability, whereas enones and cinnamamides are more synthetically tractable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。